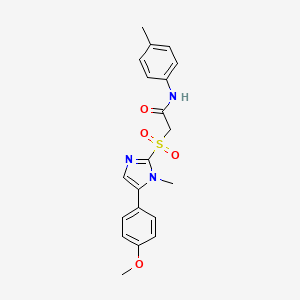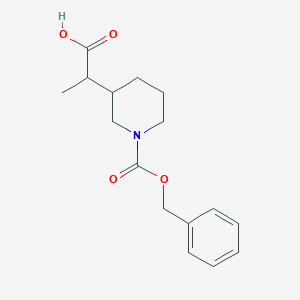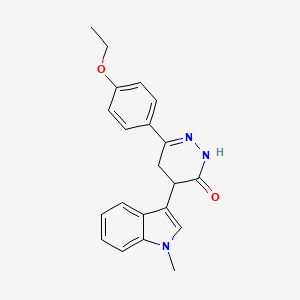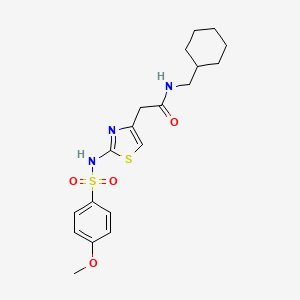
1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one, also known as CEP-26401, is a novel pyrrolidinone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of drugs known as positive allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological and psychiatric disorders.
Mécanisme D'action
1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one acts as a positive allosteric modulator of mGluR5 by binding to a specific site on the receptor, known as the allosteric site. This binding enhances the activity of mGluR5, leading to increased synaptic transmission and plasticity in the brain. This mechanism of action is believed to underlie the therapeutic effects of 1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one has been shown to have several biochemical and physiological effects, including increased synaptic transmission and plasticity, enhanced cognitive function, and reduced anxiety and depression-like behaviors. The compound has also been shown to have neuroprotective effects, protecting against neuronal damage and promoting neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one has several advantages for lab experiments, including its high potency and selectivity for mGluR5, as well as its ability to cross the blood-brain barrier. However, the compound also has some limitations, including its relatively short half-life and potential off-target effects.
Orientations Futures
There are several future directions for research on 1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one, including further studies on its therapeutic potential in various neurological and psychiatric disorders, as well as its potential use as a tool compound for studying the role of mGluR5 in synaptic transmission and plasticity. Additionally, further studies are needed to investigate the safety and tolerability of 1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one in humans, as well as its potential for drug development.
Méthodes De Synthèse
The synthesis of 1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one involves a multi-step process that starts with the reaction between 3,4-dimethylbenzaldehyde and 4-fluorophenylacetic acid to form 3-(4-fluorophenyl)-3-hydroxypropanoic acid. This intermediate is then converted to the corresponding acid chloride, which is subsequently reacted with 1-aminocyclohexane to form the azepane ring. The resulting compound is then treated with pyrrolidin-2-one to form 1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one.
Applications De Recherche Scientifique
1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. The compound has been shown to selectively modulate the activity of mGluR5, which plays a crucial role in regulating synaptic transmission and plasticity in the brain.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[3-(4-fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O2/c1-17-6-11-23(13-18(17)2)28-16-21(14-24(28)29)25(30)27-12-4-3-5-20(15-27)19-7-9-22(26)10-8-19/h6-11,13,20-21H,3-5,12,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOYBCLDPMCHSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCCCC(C3)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-4-[3-(4-fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Fluorophenyl)pyrazol-1-yl]-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2421634.png)



![2-(4-fluorobenzamido)-N-(4-fluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2421642.png)
![methyl 2-amino-4-(4-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2421643.png)


![(Z)-2-Cyano-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2421646.png)

![2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid;dihydrochloride](/img/structure/B2421649.png)
![4-methyl-N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2421654.png)
![N-(2-methoxyphenyl)-2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2421655.png)
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2421656.png)